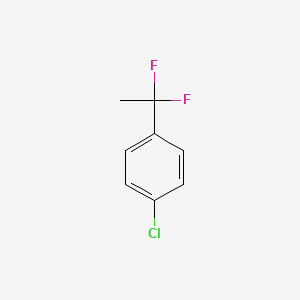
1-Chloro-4-(1,1-difluoroethyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated and fluorinated benzene derivatives can be complex, involving multiple steps and reagents. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes leads to perfluorocyclohexane derivatives, indicating that electrochemical methods can be used to introduce fluorine atoms into the benzene ring . Similarly, 1-Chloro-2,4,5-trimethyl-benzene was synthesized using a catalytic activity system of HCl-H2O2-CH3COOH, suggesting that chlorination can be achieved under specific conditions . These methods could potentially be adapted for the synthesis of 1-Chloro-4-(1,1-difluoroethyl)benzene by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of chlorinated and fluorinated benzene derivatives is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the crystal structures of concomitant polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene show discrete network architectures mediated by weak hydrogen bonding and halogen interactions . These structural features are important when considering the molecular structure of 1-Chloro-4-(1,1-difluoroethyl)benzene, as the placement of chlorine and fluorine atoms will affect its overall geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of chlorinated and fluorinated benzene derivatives can vary widely depending on the substituents present. For instance, 1-Aryl-1-chloro-2,2,2-trifluoroethylisocyanates react with 3-alkoxyphenols to form urethanes, which can undergo intramolecular cyclization to produce oxazin-4-ones . This indicates that the presence of a chloro and difluoroethyl group on a benzene ring can participate in complex chemical reactions, potentially leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated and fluorinated benzene derivatives are influenced by their molecular structure. For example, the thermochemical properties of polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene were examined using differential scanning calorimetry, which is a technique that could also be applied to study the properties of 1-Chloro-4-(1,1-difluoroethyl)benzene . Additionally, the interaction of benzene with 1,2-bis(chloromercurio)tetrafluorobenzene in different solvents leads to the formation of supramolecular frameworks, suggesting that halogenated benzene derivatives can form complex structures with metal-containing compounds .
Wissenschaftliche Forschungsanwendungen
Polymerization Initiator
1,4-Bis(1-methoxy-1-methylethyl)benzene, related to 1-Chloro-4-(1,1-difluoroethyl)benzene, has been studied as a novel generation of inifers, which are initiator/transfer agents for cationic polymerizations. This compound requires an excess of BCl3 for activation due to complex formation with BCl3 (Dittmer, Pask, & Nuyken, 1992).
Electrophilic Trifluoromethylation
In research focused on electrophilic trifluoromethylation, methyltrioxorhenium acted as a catalyst for directly trifluoromethylating aromatic and heteroaromatic compounds. This reaction involves radical species and has significant implications for various substrates, including chloro(trifluoromethyl)benzenes (Mejía & Togni, 2012).
Synthesis of Fluorine-Containing Compounds
Research into the synthesis of fluorine-containing polyetherimide involved the use of compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, prepared through reactions involving chloro-substituted benzenes. These compounds have unique properties and are characterized using technologies like FTIR and DSC (Yu Xin-hai, 2010).
Halogenation and Synthesis of Derivatives
Studies have shown that polyalkylbenzenes can undergo ring halogenation using agents like N-halosuccinimide and acidic catalysts, where chloro-substituted benzenes play a crucial role. These processes are essential for creating mixed halogenated compounds with high yields (Bovonsombat & Mcnelis, 1993).
Development of Novel Phthalocyanines
The creation of novel phthalocyanines involves the use of bulky substituted phthalonitriles derived from compounds like 1-chloro-3,4-dicyano-6-(1,1-dicarbethoxymethyl) benzene. These compounds, when reacted with metal salts, form metallo-phthalocyanines with enhanced solubility and reduced aggregation (Bayar, Dinçer, & Gonca, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-4-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPMBOMUBJJHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604119 | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1,1-difluoroethyl)benzene | |
CAS RN |
55805-04-4 | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





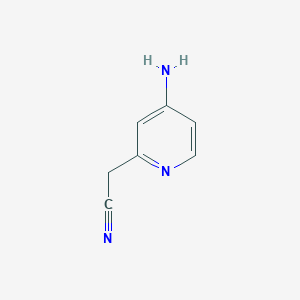
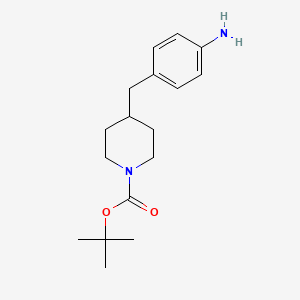
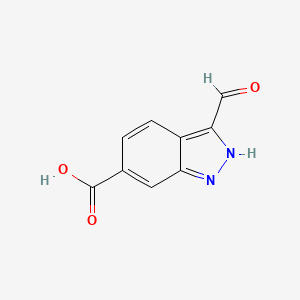
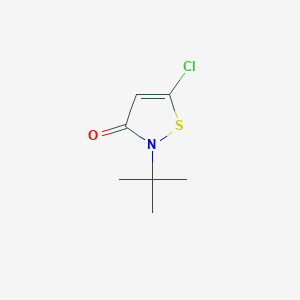

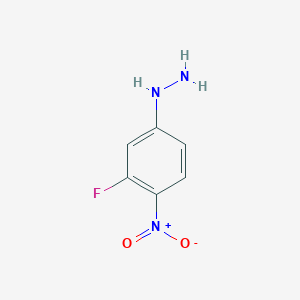
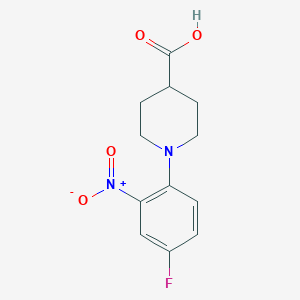
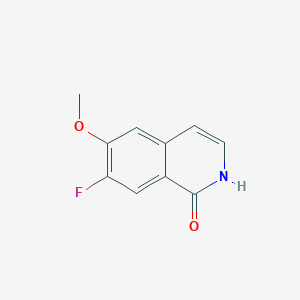
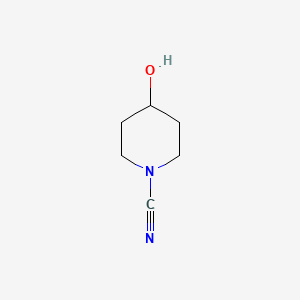
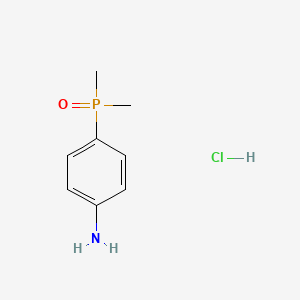
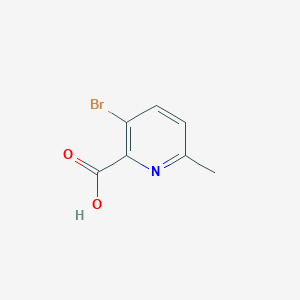
![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)